molecular formula C21H25N3O B12401444 mGluR2 modulator 3

mGluR2 modulator 3

Cat. No.: B12401444
M. Wt: 335.4 g/mol
InChI Key: MJDLYRJRCRLNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mGluR2 modulator 3 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: mGluR2 modulator 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Reagents: Sodium hydroxide, potassium cyanide.

    Electrophilic Reagents: Sulfuric acid, hydrochloric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: mGluR2 modulator 3 is used in chemical research to study the modulation of metabotropic glutamate receptors and their role in various biochemical pathways.

Biology: In biological research, this compound is used to investigate the effects of mGluR2 modulation on cellular signaling and neurotransmission.

Medicine: this compound has shown potential therapeutic applications in treating psychiatric disorders such as schizophrenia and depression. It is currently being studied in clinical trials to evaluate its efficacy and safety in these conditions .

Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting metabotropic glutamate receptors.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)piperidin-1-yl]methyl]-1-methylbenzimidazole

InChI

InChI=1S/C21H25N3O/c1-23-19-9-5-4-8-18(19)22-21(23)15-24-13-11-16(12-14-24)17-7-3-6-10-20(17)25-2/h3-10,16H,11-15H2,1-2H3

InChI Key

MJDLYRJRCRLNGE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCC(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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